molecular formula C17H14F2N4O3 B13370081 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B13370081
M. Wt: 360.31 g/mol
InChI Key: NJJCKKDFTGOOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, a hydroxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a “click chemistry” reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.

    Introduction of the difluoromethoxy group: This step involves the reaction of a phenyl ring with a difluoromethylating agent under specific conditions to introduce the difluoromethoxy group.

    Coupling reactions: The final step involves coupling the triazole ring with the hydroxyphenyl group and the carboxamide group through amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazole derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a pyridinyl group instead of a hydroxyphenyl group, which may result in different biological activities and properties.

    3-(1-((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxyimino)ethyl)-2H-chromen-2-one derivatives: These compounds contain a chromenone moiety and are studied for their potential biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and activities compared to other similar compounds.

Properties

Molecular Formula

C17H14F2N4O3

Molecular Weight

360.31 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(3-hydroxyphenyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O3/c1-10-15(16(25)20-11-3-2-4-13(24)9-11)21-22-23(10)12-5-7-14(8-6-12)26-17(18)19/h2-9,17,24H,1H3,(H,20,25)

InChI Key

NJJCKKDFTGOOHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.